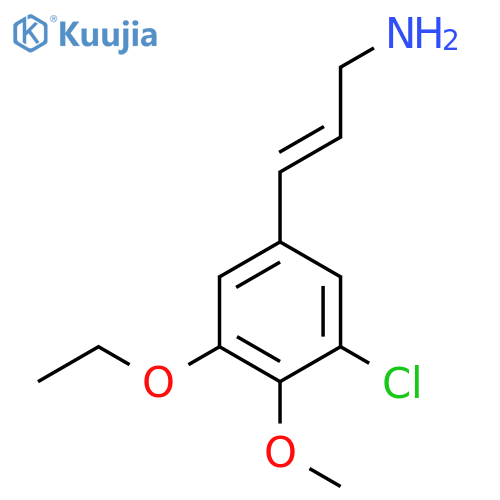Cas no 1344796-88-8 (3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine)

1344796-88-8 structure
商品名:3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine
3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine
- 1344796-88-8
- EN300-1963869
-
- インチ: 1S/C12H16ClNO2/c1-3-16-11-8-9(5-4-6-14)7-10(13)12(11)15-2/h4-5,7-8H,3,6,14H2,1-2H3/b5-4+
- InChIKey: PWEJWVSFNSOAIX-SNAWJCMRSA-N
- ほほえんだ: ClC1=CC(/C=C/CN)=CC(=C1OC)OCC
計算された属性
- せいみつぶんしりょう: 241.0869564g/mol
- どういたいしつりょう: 241.0869564g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 223
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1963869-0.1g |
3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine |
1344796-88-8 | 0.1g |
$678.0 | 2023-09-17 | ||
| Enamine | EN300-1963869-10.0g |
3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine |
1344796-88-8 | 10g |
$3929.0 | 2023-06-02 | ||
| Enamine | EN300-1963869-1g |
3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine |
1344796-88-8 | 1g |
$770.0 | 2023-09-17 | ||
| Enamine | EN300-1963869-10g |
3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine |
1344796-88-8 | 10g |
$3315.0 | 2023-09-17 | ||
| Enamine | EN300-1963869-0.5g |
3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine |
1344796-88-8 | 0.5g |
$739.0 | 2023-09-17 | ||
| Enamine | EN300-1963869-1.0g |
3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine |
1344796-88-8 | 1g |
$914.0 | 2023-06-02 | ||
| Enamine | EN300-1963869-0.25g |
3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine |
1344796-88-8 | 0.25g |
$708.0 | 2023-09-17 | ||
| Enamine | EN300-1963869-0.05g |
3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine |
1344796-88-8 | 0.05g |
$647.0 | 2023-09-17 | ||
| Enamine | EN300-1963869-5.0g |
3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine |
1344796-88-8 | 5g |
$2650.0 | 2023-06-02 | ||
| Enamine | EN300-1963869-2.5g |
3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine |
1344796-88-8 | 2.5g |
$1509.0 | 2023-09-17 |
3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine 関連文献
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
1344796-88-8 (3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine) 関連製品
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量